

# Synthesis of 4-Ethyl-3-nitrobenzoic acid from 4-ethylbenzoic acid

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## Compound of Interest

Compound Name: 4-Ethyl-3-nitrobenzoic acid

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## Synthesis of 4-Ethyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-ethyl-3-nitrobenzoic acid** from 4-ethylbenzoic acid via electrophilic aromatic substitution. The document provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the reaction workflow, serving as a critical resource for researchers in medicinal chemistry and drug development. **4-Ethyl-3-nitrobenzoic acid** is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.[1]

## Core Synthesis and Mechanism

The synthesis of **4-ethyl-3-nitrobenzoic acid** is achieved through the nitration of 4-ethylbenzoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism. [2] A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[2]

The benzene ring of 4-ethylbenzoic acid is activated by the electron-donating ethyl group and deactivated by the electron-withdrawing carboxylic acid group. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The directing effects of these

two substituents combine to favor the substitution of the nitro group at the 3-position, ortho to the ethyl group and meta to the carboxylic acid group. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-nitration and other side reactions.[\[3\]](#)[\[4\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-ethyl-3-nitrobenzoic acid**.

Parameter	Value	Reference
Reactant	4-Ethylbenzoic acid	<a href="#">[5]</a> <a href="#">[6]</a>
Product	4-Ethyl-3-nitrobenzoic acid	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Weight	195.17 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Yield	98%	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	157.5-158.3 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[6]</a>
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ	1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz)	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocol

This section provides a detailed methodology for the synthesis of **4-ethyl-3-nitrobenzoic acid** from 4-ethylbenzoic acid.

Materials:

- 4-Ethylbenzoic acid (4.53 g, 30.16 mmol)[\[5\]](#)[\[6\]](#)
- Concentrated sulfuric acid (24 mL)[\[5\]](#)[\[6\]](#)

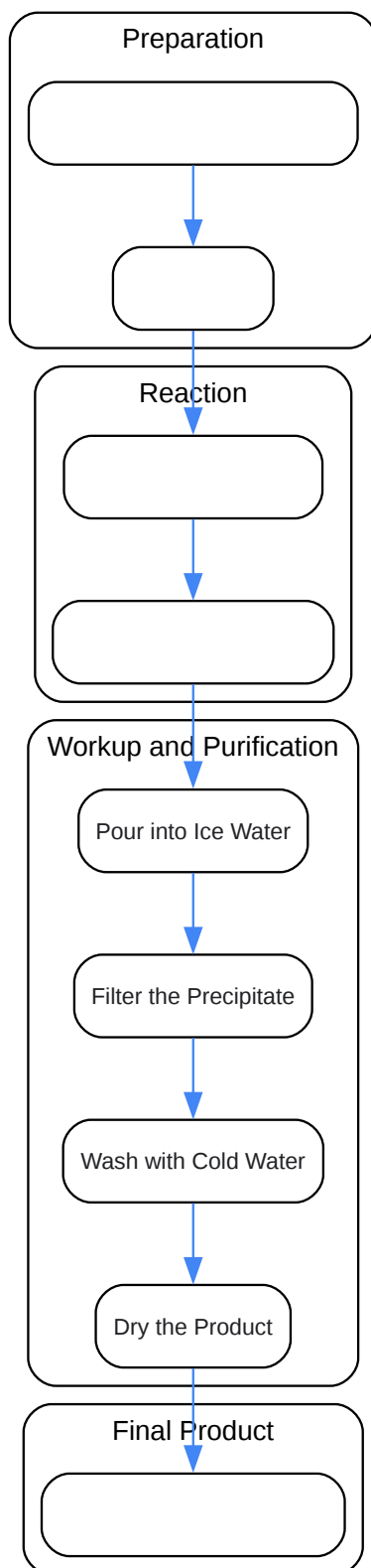
- Concentrated nitric acid (12 mL)[5][6]
- Ice water[5][6]
- Cold water[5][6]

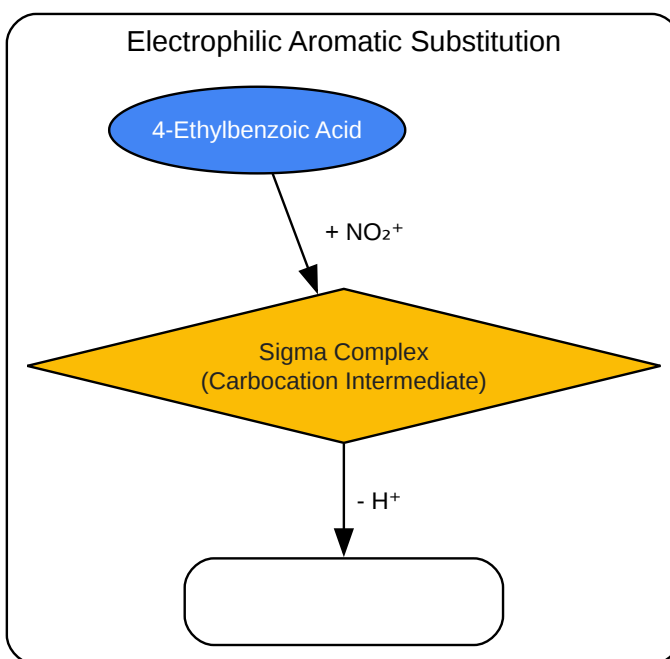
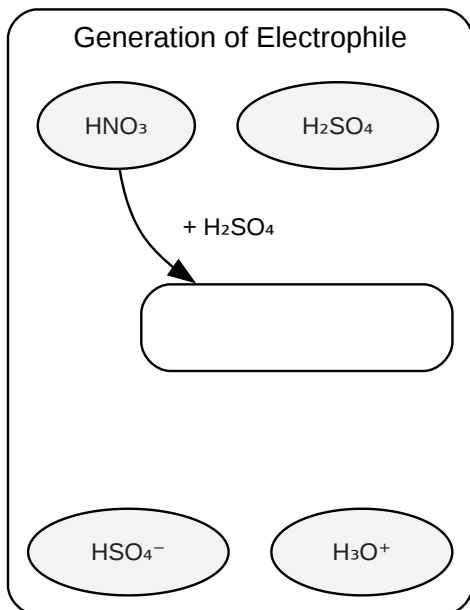
#### Procedure:

- Preparation of the Substrate Suspension: In a flask, create a suspension of 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL).[5][6]
- Cooling: Cool the suspension to 0 °C in an ice bath.[5][6]
- Addition of Nitrating Agent: Slowly add nitric acid (12 mL) dropwise to the cooled and continuously stirred suspension. It is critical to maintain the reaction temperature at 0 °C throughout the addition.[5][6]
- Reaction: Continue stirring the reaction mixture at 0 °C for 1.5 hours.[5][6]
- Quenching: Upon completion of the reaction, carefully pour the mixture into ice water. A solid precipitate will form.[5][6]
- Isolation: Collect the solid product by filtration.[5][6]
- Washing: Wash the collected solid with cold water to remove any residual acid.[5][6]
- Drying: Dry the purified solid to obtain **4-ethyl-3-nitrobenzoic acid** (5.79 g, 98% yield).[5][6]

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-ethyl-3-nitrobenzoic acid**.





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